1-(Thiazol-2-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Thiazol-2-yl)propan-2-ol is a chemical compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are found in various natural products and synthetic drugs . The presence of the thiazole ring in this compound makes it a compound of interest in medicinal chemistry and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Thiazol-2-yl)propan-2-ol typically involves the reaction of thiazole derivatives with appropriate reagents. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-halocarbonyl compounds with thioamides . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) or 1,4-dioxane, and the presence of a base catalyst can shorten the reaction time .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions can be optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Thiazol-2-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
1-(Thiazol-2-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(Thiazol-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, thiazole derivatives can inhibit enzyme activity or modulate receptor function, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Tiazofurin: An anticancer drug featuring a thiazole ring.
Uniqueness
1-(Thiazol-2-yl)propan-2-ol is unique due to its specific structure and the presence of a hydroxyl group, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C6H9NOS |
---|---|
Molecular Weight |
143.21 g/mol |
IUPAC Name |
1-(1,3-thiazol-2-yl)propan-2-ol |
InChI |
InChI=1S/C6H9NOS/c1-5(8)4-6-7-2-3-9-6/h2-3,5,8H,4H2,1H3 |
InChI Key |
VFODQGFBBIVVEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=NC=CS1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.